molecular formula C8H8FN3OS B8674296 Hydrazinecarbothioamide, N-(2-fluorophenyl)-2-formyl- CAS No. 52747-71-4

Hydrazinecarbothioamide, N-(2-fluorophenyl)-2-formyl-

Cat. No. B8674296
M. Wt: 213.23 g/mol
InChI Key: LGRFRFUFEFIFEN-UHFFFAOYSA-N
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Patent
US03937713

Procedure details

Fifty grams (0.33 mole) of 2-fluorophenylisothiocyanate and 20 g. (0.33 mole) of formylhydrazine were refluxed for 7 hours in 500 ml. of tetrahydrofuran (THF). The reaction mixture was allowed to cool and the insoluble product was collected by filtration. The crude product was washed with water, filtered and dried. The yield was 10 g. of 1-formyl-4-(2-fluorophenyl)-3-thiosemicarbazide, mp. about 148°-149°C.
Quantity
0.33 mol
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]=[C:9]=[S:10].[CH:11]([NH:13][NH2:14])=[O:12]>O1CCCC1>[CH:11]([NH:13][NH:14][C:9]([NH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])=[S:10])=[O:12]

Inputs

Step One
Name
Quantity
0.33 mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N=C=S
Step Two
Name
Quantity
0.33 mol
Type
reactant
Smiles
C(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the insoluble product was collected by filtration
WASH
Type
WASH
Details
The crude product was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(=O)NNC(=S)NC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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